Methyl 3-acetyl-4-aminobenzoate

Description

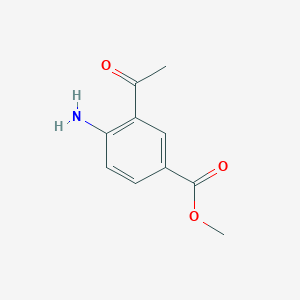

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-acetyl-4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-6(12)8-5-7(10(13)14-2)3-4-9(8)11/h3-5H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWOWQJXAUBYDTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446037 | |

| Record name | methyl 3-acetyl-4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111714-47-7 | |

| Record name | methyl 3-acetyl-4-aminobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 3-acetyl-4-aminobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 3-acetyl-4-aminobenzoate, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the N-acetylation of methyl 4-aminobenzoate, followed by a Lewis acid-catalyzed Fries rearrangement to yield the target molecule. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and illustrates the reaction pathway and experimental workflow through clear diagrams.

Synthesis Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step reaction sequence. The first step involves the protection of the amino group of methyl 4-aminobenzoate via N-acetylation. The resulting intermediate, methyl 4-(acetylamino)benzoate, is then subjected to a Fries rearrangement. This intramolecular acyl migration, catalyzed by a Lewis acid at elevated temperatures, selectively yields the ortho-acetylated product, this compound. The para-position being blocked on the starting material directs the acetyl group to the desired ortho position.

Experimental Protocols

Step 1: N-acetylation of Methyl 4-aminobenzoate

This procedure details the formation of methyl 4-(acetylamino)benzoate.

Materials:

-

Methyl 4-aminobenzoate

-

Acetyl chloride

-

Sodium bicarbonate

-

Ethyl acetate

-

Water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve methyl 4-aminobenzoate (1.0 equivalent) in ethyl acetate.

-

In a separate beaker, prepare an aqueous solution of sodium bicarbonate (1.3 equivalents).

-

Combine the organic and aqueous solutions in a reaction vessel and cool the mixture to 0°C in an ice bath with vigorous stirring.

-

Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic and aqueous layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-(acetylamino)benzoate.

Step 2: Fries Rearrangement of Methyl 4-(acetylamino)benzoate

This protocol describes the intramolecular acyl migration to form this compound. High temperature is crucial for favoring the formation of the ortho-isomer.

Materials:

-

Methyl 4-(acetylamino)benzoate

-

Anhydrous aluminum chloride (AlCl₃)

-

High-boiling point inert solvent (e.g., o-dichlorobenzene or nitrobenzene), or solvent-free conditions

-

Crushed ice

-

Concentrated hydrochloric acid

-

Dichloromethane or ether

-

Water

-

Brine

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add methyl 4-(acetylamino)benzoate (1.0 equivalent).

-

If using a solvent, add the high-boiling point inert solvent to the flask. For a solvent-free reaction, proceed to the next step.

-

Carefully and portion-wise, add anhydrous aluminum chloride (2.0-2.5 equivalents) to the reaction flask. An exothermic reaction may occur.

-

Heat the reaction mixture to 150-170°C with vigorous stirring.

-

Maintain this temperature for 2-4 hours, monitoring the progress of the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Slowly add concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ether.

-

Combine the organic extracts and wash them with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | Starting Material |

| Acetyl Chloride | C₂H₃ClO | 78.50 | Reagent |

| Methyl 4-(acetylamino)benzoate | C₁₀H₁₁NO₃ | 193.20 | Intermediate |

| Aluminum Chloride | AlCl₃ | 133.34 | Catalyst |

| This compound | C₁₀H₁₁NO₃ | 193.20 | Final Product |

Table 2: Typical Reaction Conditions

| Reaction Step | Key Reagents | Solvent | Temperature | Duration | Typical Yield |

| N-acetylation | Methyl 4-aminobenzoate, Acetyl Chloride, NaHCO₃ | Ethyl Acetate/Water | 0°C to RT | 2-3 hours | >90% |

| Fries Rearrangement | Methyl 4-(acetylamino)benzoate, AlCl₃ | o-dichlorobenzene or solvent-free | 150-170°C | 2-4 hours | Variable |

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and the key steps in the experimental procedure.

The Fries rearrangement is a classic example of a reaction where reaction conditions dictate the product distribution. The regioselectivity between the ortho and para products is primarily controlled by temperature.

Methyl 3-acetyl-4-aminobenzoate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of methyl 3-acetyl-4-aminobenzoate. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes comparative data for structurally related compounds and outlines general experimental protocols applicable to its synthesis and analysis.

Chemical Identity and Structure

This compound is an organic compound featuring a benzene ring substituted with a methyl ester, an acetyl group, and an amino group. Its chemical structure is foundational to its potential reactivity and biological activity.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 111714-47-7 | [1] |

| Molecular Formula | C₁₀H₁₁NO₃ | |

| Molecular Weight | 193.20 g/mol | |

| IUPAC Name | This compound |

Physicochemical Properties

Table 2: Physicochemical Properties of Related Aminobenzoate Esters

| Property | Methyl 4-aminobenzoate | Methyl 3-aminobenzoate |

| Melting Point | 110-114 °C | ≥42 °C[2] |

| Boiling Point | 273.17 °C (estimate)[3][4][5] | 170 °C at 20 mmHg[2] |

| Water Solubility | Slightly soluble[3][4][5][6][7] | Slightly soluble (0.1-1%)[2] |

| Solubility | Soluble in alcohol and ether[3][4][5][6][7] | Soluble in deuterated chloroform[2] |

Spectroscopic Data

Detailed experimental spectra for this compound are not available in the searched literature. The expected spectral characteristics can be inferred from its structure. For comparative purposes, data for related compounds are presented.

Table 3: Spectroscopic Data for Related Aminobenzoate Esters

| Data Type | Methyl 4-aminobenzoate | Methyl 3-aminobenzoate |

| ¹H NMR | Spectra available[8][9] | Spectra available[10] |

| ¹³C NMR | Spectra available[8][9] | Data available |

| IR Spectra | Spectra available[8][9][11] | Spectra available[12] |

| Mass Spectra | Data available[9] | Data available[13] |

Experimental Protocols

While a specific, detailed protocol for the synthesis of this compound was not found, a general and plausible method would be the Fischer esterification of 3-acetyl-4-aminobenzoic acid.

Proposed Synthesis of this compound via Fischer Esterification

This protocol is a standard and widely used method for the preparation of esters from carboxylic acids and alcohols.

Materials:

-

3-acetyl-4-aminobenzoic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-acetyl-4-aminobenzoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography or recrystallization.

Potential Biological Activity and Research Applications

While there is no specific information on the biological activity of this compound, studies on related 4-aminobenzoic acid derivatives suggest potential areas for investigation. Derivatives of 4-aminobenzoic acid have been explored for their antimicrobial and cytotoxic properties[14][15]. Furthermore, methyl 4-aminobenzoate derivatives have been studied as inhibitors of glutathione-related enzymes, which are important in cellular detoxification and antioxidant defense systems[16].

Given these precedents, a logical workflow for investigating the biological potential of this compound would involve a series of in vitro and in silico screening assays.

Conclusion

This compound is a compound with a well-defined structure but limited publicly available experimental data. This guide has provided the known structural and identity information, and by drawing comparisons with related compounds, has offered insights into its likely physicochemical properties and potential areas of biological relevance. The outlined experimental protocol for its synthesis provides a starting point for researchers interested in further investigating this molecule. Future studies are needed to fully characterize its chemical and biological profile.

References

- 1. parchem.com [parchem.com]

- 2. METHYL 3-AMINOBENZOATE CAS#: 4518-10-9 [m.chemicalbook.com]

- 3. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 4. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. Page loading... [wap.guidechem.com]

- 8. rsc.org [rsc.org]

- 9. Methyl 4-aminobenzoate | C8H9NO2 | CID 12082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. METHYL 3-AMINOBENZOATE(4518-10-9) 1H NMR spectrum [chemicalbook.com]

- 11. Methyl 4-aminobenzoate(619-45-4) IR Spectrum [m.chemicalbook.com]

- 12. METHYL 3-AMINOBENZOATE(4518-10-9) IR Spectrum [chemicalbook.com]

- 13. Benzoic acid, 3-amino-, methyl ester [webbook.nist.gov]

- 14. mdpi.com [mdpi.com]

- 15. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 3-acetyl-4-aminobenzoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3-acetyl-4-aminobenzoate, a chemical compound of interest in various research and development sectors. This document details its fundamental properties, offers a putative synthesis protocol, and discusses the potential for biological activity based on structurally related molecules. Due to the limited availability of published data specific to this compound, this guide leverages information on analogous structures to provide a foundational understanding for researchers.

Core Chemical and Physical Properties

This compound is an organic compound with the chemical formula C₁₀H₁₁NO₃. Its structure features a benzene ring substituted with a methyl ester, an acetyl group, and an amino group. These functional groups suggest its potential as a versatile intermediate in organic synthesis.

| Property | Value | Source(s) |

| CAS Number | 111714-47-7 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₃ | [3][4] |

| Molecular Weight | 193.19924 g/mol | [3] |

| Predicted Boiling Point | 372.3 ± 27.0 °C | [4] |

| Predicted Density | 1.198 ± 0.06 g/cm³ | [4] |

| Predicted Refractive Index | 1.562 | [4] |

| Predicted Flash Point | 201.631 °C | [4] |

Synthesis and Experimental Protocols

Putative Synthesis of this compound

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

3-acetyl-4-aminobenzoic acid

-

Methanol (anhydrous)

-

Thionyl chloride or concentrated sulfuric acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-acetyl-4-aminobenzoic acid (1 equivalent) in an excess of anhydrous methanol.

-

Catalyst Addition: Cool the mixture to 0°C in an ice bath. Slowly and carefully, add thionyl chloride (approximately 2.5 equivalents) dropwise to the stirred solution. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 12-24 hours). The progress of the reaction should be monitored by an appropriate technique, such as thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.

-

Neutralization: Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x the volume of the aqueous phase).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Potential Biological Activity and Applications in Drug Development

There is currently a lack of specific data on the biological activity of this compound. However, the broader class of aminobenzoic acid derivatives has been the subject of significant research in drug discovery and development.

Derivatives of para-aminobenzoic acid (PABA) have been investigated for a range of therapeutic applications, including antimicrobial and cytotoxic activities. For instance, Schiff bases derived from 4-aminobenzoic acid have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and notable cytotoxicity against cancer cell lines. It is plausible that the structural features of this compound could impart some form of biological activity, making it a candidate for further investigation.

Furthermore, studies on methyl 4-aminobenzoate derivatives have explored their potential as inhibitors of enzymes such as glutathione reductase and glutathione S-transferase, which are involved in cellular detoxification and antioxidant defense systems. The specific substitution pattern of this compound may influence its interaction with various biological targets, warranting screening in relevant assays.

Visualizations

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound as described in the putative experimental protocol.

Caption: A generalized workflow for the synthesis of this compound.

Potential Role in Drug Discovery Logic

The following diagram illustrates a logical workflow for investigating the potential of this compound in a drug discovery context, based on the activities of related compounds.

References

An In-depth Technical Guide on the Solubility of Methyl 3-acetyl-4-aminobenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information regarding the solubility of methyl 3-acetyl-4-aminobenzoate and related compounds. Direct experimental verification is recommended for specific applications.

Executive Summary

This compound is a chemical intermediate with potential applications in pharmaceutical synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its use in reaction chemistry, purification, and formulation. This guide provides a summary of the currently available, albeit limited, solubility information for this compound and its structural analogs. Due to a lack of specific quantitative data for this compound, this document also furnishes a general experimental protocol for determining the solubility of organic compounds, which can be readily adapted for the target molecule.

Solubility Profile of this compound and Related Compounds

The following table summarizes the qualitative solubility of related aminobenzoate compounds.

| Compound Name | Molecular Structure | Solvent | Solubility |

| This compound |  | Isopropyl ether (with HCl) | Soluble[1] |

| Methyl 4-aminobenzoate | Alcohol, Ether | Soluble | |

| Water | Sparingly Soluble | ||

| Methyl 3-aminobenzoate | Water | Slightly Soluble |

This table is compiled from various sources and is intended for directional guidance only.

The solubility of these related compounds suggests that this compound is likely to exhibit good solubility in polar organic solvents such as alcohols and ethers. The presence of the acetyl group may influence its solubility profile compared to the simpler aminobenzoates.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following general protocol based on the gravimetric method can be employed. This method is robust and relies on the accurate measurement of mass.

Objective: To determine the solubility of a solid organic compound in a given solvent at a specific temperature.

Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Vials or flasks with secure closures

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Oven for drying

-

The solid compound of interest (solute)

-

The desired organic solvent

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled bath set to the desired temperature.

-

Stir the mixture vigorously for a sufficient period to allow the solution to reach equilibrium. A duration of 24-48 hours is often recommended.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, dry container. The filter should also be at the experimental temperature if possible.

-

-

Solvent Evaporation and Mass Determination:

-

Accurately weigh the container with the filtered solution.

-

Carefully evaporate the solvent from the solution. This can be achieved by gentle heating in an oven or under a stream of inert gas. Ensure the temperature is below the decomposition point of the compound.

-

Once all the solvent has evaporated, dry the container with the solid residue to a constant weight in an oven.

-

Cool the container in a desiccator before re-weighing.

-

-

Calculation of Solubility:

-

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = (Mass of residue / Volume of filtrate) x 100

-

Workflow for Gravimetric Solubility Determination

Caption: A workflow diagram illustrating the key steps in determining the solubility of a compound using the gravimetric method.

Alternative Solubility Determination Methods

For high-throughput screening or when only small amounts of the compound are available, alternative methods such as UV-Vis spectroscopy or HPLC can be utilized. These methods rely on creating a calibration curve of absorbance or peak area versus concentration and then measuring the concentration of a saturated solution.

Conclusion

While specific quantitative solubility data for this compound remains to be broadly published, qualitative information from related compounds suggests its solubility in polar organic solvents. For drug development and process chemistry applications, it is imperative to determine the solubility of this compound in relevant solvent systems experimentally. The provided gravimetric protocol offers a reliable method for obtaining this crucial data. Further research into the physicochemical properties of this compound will undoubtedly aid in its future applications.

References

Spectroscopic Analysis of Methyl 3-acetyl-4-aminobenzoate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the spectroscopic characteristics of Methyl 3-acetyl-4-aminobenzoate. Despite a comprehensive search of scientific literature and chemical databases, specific experimental spectroscopic data (NMR, IR, MS) for this compound could not be located. This suggests that while the compound is available commercially, its detailed spectral characterization is not widely published in readily accessible sources.

To provide a valuable resource for researchers working with related compounds, this document presents a summary of spectroscopic data for structurally similar molecules, including key precursors and isomers. This comparative data can offer insights into the expected spectral features of this compound.

Comparative Spectroscopic Data

The following tables summarize the available spectroscopic data for compounds structurally related to this compound. These include the non-acetylated parent compound, Methyl 4-aminobenzoate, and the isomeric Methyl 3-aminobenzoate.

Table 1: ¹H NMR Spectroscopic Data of Related Aminobenzoate Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 4-aminobenzoate | CDCl₃ | 7.85 (d, J=9 Hz, 2H), 6.63 (d, J=9 Hz, 2H), 4.31 (q, J=7 Hz, 2H, OCH₂), 4.04 (br s, 2H, NH₂), 1.36 (t, J=6 Hz, 3H, CH₃) |

| Methyl 3-aminobenzoate | CDCl₃ | 7.41-7.35 (m, 2H), 7.20 (t, J=7.8 Hz, 1H), 6.84 (ddd, J=7.8, 2.4, 1.3 Hz, 1H), 3.88 (s, 3H, OCH₃), 3.80 (br s, 2H, NH₂) |

| 3-Aminoacetophenone | CDCl₃ | 7.29-7.17 (m, 3H), 6.84 (dd, J=8.0, 1.6 Hz, 1H), 4.00 (br s, 2H, NH₂), 2.52 (s, 3H, COCH₃) |

Table 2: ¹³C NMR Spectroscopic Data of Related Aminobenzoate Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| Methyl 4-aminobenzoate | CDCl₃ | 166.9, 151.0, 131.7, 120.5, 114.0, 60.4, 14.6 |

| Methyl 3-aminobenzoate | CDCl₃ | Not explicitly found, but protonated carbons can be inferred from HMQC/HSQC if available. |

| 3-Aminoacetophenone | CDCl₃ | 198.7, 147.1, 138.1, 129.4, 119.7, 118.5, 113.9, 26.7 |

Table 3: IR Spectroscopic Data of Related Aminobenzoate Derivatives

| Compound | Technique | Key Absorption Bands (cm⁻¹) |

| Methyl 4-aminobenzoate | Film | 3424, 3345, 3224 (N-H stretching), 1685 (C=O stretching, ester), 1636, 1598, 1515 (aromatic C=C stretching) |

| Methyl 3-aminobenzoate | Not specified | Characteristic peaks for N-H, C=O (ester), and aromatic C-H and C=C bonds are expected. |

Table 4: Mass Spectrometry Data of Related Aminobenzoate Derivatives

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) |

| Methyl 4-aminobenzoate | EI | 151 | 120, 92, 65 |

| Methyl 3-aminobenzoate | EI | 151 | 120, 92, 65 |

Experimental Protocols

While specific protocols for this compound are unavailable, the following are generalized experimental procedures for obtaining the types of spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. Apply pressure to ensure good contact.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Spectrum Acquisition: Place the sample (ATR crystal or KBr pellet) in the IR spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, gas chromatography (GC) can be used for separation and introduction. Alternatively, direct infusion via a syringe pump or a direct insertion probe can be employed.

-

Ionization: Ionize the sample using a suitable technique. Electron ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) are used to preserve the molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, ion trap).

-

Detection: Detect the ions and generate the mass spectrum, which is a plot of ion intensity versus m/z.

Synthesis and Workflow Visualization

The synthesis of this compound would likely involve the acetylation of a 4-aminobenzoate precursor. A plausible synthetic workflow is depicted below.

Caption: A generalized workflow for the synthesis of substituted methyl aminobenzoates.

The following diagram illustrates the logical relationship in characterizing a newly synthesized compound.

Caption: The logical progression from synthesis to structural confirmation of a chemical compound.

Unlocking New Avenues in Drug Discovery: A Technical Guide to the Potential Applications of Methyl 3-acetyl-4-aminobenzoate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-acetyl-4-aminobenzoate, a structurally unique small molecule, stands as a promising yet underexplored scaffold in medicinal chemistry. Its distinct arrangement of a reactive acetyl group, a nucleophilic amino group, and an ester functional handle on a benzene ring presents a versatile platform for the synthesis of novel and complex molecular architectures. This technical guide delves into the potential applications of this compound as a pivotal building block in drug discovery. While direct literature on its biological activity is sparse, this document extrapolates its potential from the well-established roles of its constituent functional groups and related aminobenzoate analogs. We provide proposed synthetic routes, detailed experimental protocols for derivatization and biological evaluation, and conceptual workflows to guide researchers in harnessing the potential of this compound for developing new therapeutic agents.

Introduction: The Promise of a Multifunctional Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. Aryl amines and benzoic acid derivatives have historically served as privileged structures in the design of numerous drugs.[1] this compound (CAS 111714-47-7) emerges as a particularly interesting starting material due to its trifunctional nature. The interplay between the electron-donating amino group and the electron-withdrawing acetyl and methyl ester groups modulates the reactivity of the aromatic ring, offering diverse avenues for chemical modification.

This guide will explore the prospective utility of this compound in constructing heterocyclic compounds and other derivatives with potential applications in areas such as oncology, infectious diseases, and inflammatory disorders. The strategic positioning of its functional groups allows for selective reactions, enabling the generation of diverse chemical libraries for high-throughput screening.

Proposed Synthesis of this compound

A plausible synthetic route to this compound can be conceptualized through a multi-step process starting from readily available precursors. The following workflow outlines a logical synthetic pathway.

Figure 1: Proposed synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation of Methyl 4-aminobenzoate

This protocol describes a potential method for the synthesis of this compound.

Materials:

-

Methyl 4-aminobenzoate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath with stirring.

-

Slowly add acetyl chloride (1.1 equivalents) to the cooled suspension.

-

To this mixture, add a solution of Methyl 4-aminobenzoate (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M hydrochloric acid.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Potential Applications in Medicinal Chemistry

The chemical architecture of this compound serves as a versatile template for generating a wide array of derivatives with potential therapeutic activities.

Synthesis of Heterocyclic Scaffolds

The presence of the ortho-amino acetyl functionality is a classic precursor for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs.

-

Quinoline and Quinolone Derivatives: Condensation reactions of the acetyl group with various reagents, followed by cyclization involving the amino group, can lead to the formation of quinoline and quinolone cores. These scaffolds are known for their broad spectrum of biological activities, including antibacterial, and anticancer properties.

-

Benzodiazepine Analogs: The amino group and the acetyl moiety can participate in reactions to form seven-membered benzodiazepine rings, a class of compounds with well-known anxiolytic, sedative, and anticonvulsant properties.

-

Other Fused Heterocycles: The reactive nature of the functional groups allows for the construction of other fused heterocyclic systems, such as benzoxazines and benzothiazines, which are also of interest in medicinal chemistry.

Derivatization of Functional Groups

Each functional group on the this compound molecule can be selectively modified to explore the structure-activity relationship (SAR).

Figure 2: Potential derivatization pathways for this compound.

-

Amino Group (-NH₂): This group can be acylated to form amides, sulfonated to yield sulfonamides, or alkylated/arylated to produce secondary and tertiary amines. These modifications can significantly impact the compound's polarity, hydrogen bonding capacity, and overall pharmacological profile.

-

Acetyl Group (-COCH₃): The carbonyl group can undergo a wide range of reactions, including condensations (e.g., with hydrazines to form hydrazones or with hydroxylamine to form oximes), reduction to a secondary alcohol, or oxidation. These transformations can introduce new functionalities and alter the molecule's shape and electronic properties.

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. Alternatively, it can undergo transesterification with different alcohols or be converted to other functional groups.

Prospective Biological Activities and Experimental Evaluation

Based on the known biological activities of structurally related aminobenzoates and their derivatives, compounds derived from this compound could be screened for a variety of therapeutic applications.[2][3]

Potential Therapeutic Areas

-

Anticancer Activity: Many quinoline and quinolone derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of topoisomerases, protein kinases, and tubulin polymerization. Derivatives of this compound could be evaluated for their cytotoxic effects against various cancer cell lines.

-

Antimicrobial Activity: The 4-aminobenzoic acid (PABA) scaffold is a known pharmacophore in antimicrobial agents.[4] Derivatives, especially Schiff bases and heterocyclic compounds, could be tested for their efficacy against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: Substituted aminobenzoates have been shown to inhibit various enzymes.[5] For instance, derivatives of methyl 4-aminobenzoate have been investigated as inhibitors of glutathione-related enzymes.[5] New compounds could be screened against a range of therapeutically relevant enzymes.

Quantitative Data of Related Aminobenzoate Derivatives

To provide a reference for potential biological activity, the following table summarizes the inhibitory concentrations of some aminobenzoic acid derivatives against various biological targets.

| Compound Class | Target Organism/Cell Line | Biological Activity | IC₅₀ / MIC (µM) | Reference |

| Schiff bases of 4-aminobenzoic acid | Staphylococcus aureus (MRSA) | Antibacterial | 15.62 - 125 | [2] |

| Schiff bases of 4-aminobenzoic acid | HepG2 (Human liver cancer cell line) | Cytotoxicity | ≥ 15.0 | [2] |

| Methyl 4-amino-3-bromo-5-fluorobenzoate | Glutathione Reductase (human erythrocytes) | Enzyme Inhibition (Kᵢ) | 0.325 ± 0.012 | [5] |

| Methyl 4-amino-2-nitrobenzoate | Glutathione S-transferase (human erythrocytes) | Enzyme Inhibition (Kᵢ) | 92.41 ± 22.26 | [5] |

Experimental Protocols for Biological Evaluation

This protocol outlines a standard method to assess the cytotoxic effects of newly synthesized derivatives against cancer cell lines.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds dissolved in DMSO

-

Bacterial inoculum standardized to 0.5 McFarland

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of the test compounds in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

-

Add the standardized bacterial suspension to each well. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubate the plate at 37°C for 18-24 hours.

-

After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising, yet largely untapped, resource for medicinal chemists. Its multifunctional nature provides a robust platform for the synthesis of diverse and complex small molecules. By leveraging the established reactivity of its functional groups, researchers can efficiently generate libraries of novel compounds for screening against a multitude of biological targets. The proposed synthetic strategies and biological evaluation protocols in this guide offer a foundational framework for initiating research programs centered on this versatile building block. Future investigations should focus on the systematic exploration of its chemical space and the comprehensive biological characterization of its derivatives to unlock its full therapeutic potential. The insights gained from such studies could pave the way for the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- 1. Methyl 4-aminobenzoate CAS#: 619-45-4 [m.chemicalbook.com]

- 2. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Structure-Activity Relationship of Methyl 4-Aminobenzoate Derivatives as Being Drug Candidate Targeting Glutathione Related Enzymes: in Vitro and in Silico Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Methyl 3-acetyl-4-aminobenzoate from 4-amino-3-acetylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the synthesis of Methyl 3-acetyl-4-aminobenzoate from 4-amino-3-acetylbenzoic acid via Fischer esterification. This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst. Detailed experimental procedures, a summary of quantitative data, and a visual representation of the experimental workflow are presented to guide researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds and bioactive molecules. The presence of the amino, acetyl, and methyl ester functionalities provides multiple reaction sites for further chemical modifications. The most common and direct method for its synthesis is the Fischer esterification of 4-amino-3-acetylbenzoic acid.[1][2] This reaction is an acid-catalyzed equilibrium process where a carboxylic acid reacts with an alcohol to form an ester and water.[1][3][4] To drive the reaction towards the product, a large excess of the alcohol is typically used, and a strong acid catalyst, such as sulfuric acid or thionyl chloride, is employed.[1][5][6]

Key Quantitative Data

The following table summarizes the key physical and chemical properties of the starting material and the final product.

| Property | 4-amino-3-acetylbenzoic acid (Starting Material) | This compound (Product) | References |

| Molecular Formula | C₉H₉NO₃ | C₁₀H₁₁NO₃ | [5] |

| Molecular Weight | 179.17 g/mol | 193.20 g/mol | [5] |

| Appearance | Off-white to yellow solid | White to off-white crystalline solid | [5] |

| Melting Point | >300 °C (decomposes) | Not available (predicted: 120-130 °C) | |

| Solubility | Sparingly soluble in methanol | Soluble in methanol, ethyl acetate | [5] |

| Theoretical Yield | Not Applicable | To be calculated based on starting material | |

| Actual Yield | Not Applicable | Dependent on experimental conditions |

Experimental Protocol

This protocol details the synthesis of this compound using a Fischer esterification reaction.

Materials:

-

4-amino-3-acetylbenzoic acid

-

Anhydrous methanol (MeOH)

-

Concentrated sulfuric acid (H₂SO₄) or Thionyl chloride (SOCl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Beakers

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

1. Reaction Setup:

-

In a 250 mL round-bottom flask, add 4-amino-3-acetylbenzoic acid (e.g., 5.0 g, 1.0 eq).

-

Add anhydrous methanol (100 mL), which acts as both the solvent and a reagent.[6]

-

Place the flask in an ice bath and cool the suspension to 0-5 °C with stirring.[5][7]

-

Slowly and dropwise, add concentrated sulfuric acid (3.0 mL) or thionyl chloride (2.2 eq) to the stirred suspension.[5][7][8] Caution: The addition of the acid catalyst is exothermic.

2. Esterification Reaction:

-

After the addition of the catalyst, remove the ice bath and attach a reflux condenser to the flask.

-

Heat the reaction mixture to reflux (approximately 65 °C for methanol) using a heating mantle.[1][9]

-

Allow the reaction to proceed for 4-8 hours.[5][10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Neutralization:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of methanol using a rotary evaporator.[8][9]

-

Carefully pour the concentrated reaction mixture into a beaker containing ice water (200 mL).

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ gas ceases and the pH of the solution is approximately 7.5-8.[4][5][6] The product will precipitate out of the solution as a solid.

4. Product Isolation and Purification:

-

Collect the crude product by vacuum filtration using a Büchner funnel.[1]

-

Wash the solid with cold deionized water to remove any inorganic salts.[1]

-

For further purification, the crude product can be recrystallized from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexanes.[5]

-

Alternatively, the neutralized aqueous layer can be extracted with ethyl acetate (3 x 50 mL).[11][12] The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[8][11][13]

5. Drying and Characterization:

-

Dry the purified product under vacuum.

-

Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Reaction Scheme

Caption: Fischer esterification of 4-amino-3-acetylbenzoic acid.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. iajpr.com [iajpr.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. benchchem.com [benchchem.com]

- 6. Sciencemadness Discussion Board - methyl 4-aminobenzoate synthesis report - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 8. METHYL 3-AMINOBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 9. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 10. prepchem.com [prepchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Methyl 3,4-diaminobenzoate synthesis - chemicalbook [chemicalbook.com]

A New Direction for the Green Bioproduction of Aminobenzoic Acid and Its Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The paradigm of chemical synthesis is shifting towards greener, more sustainable alternatives, particularly for the production of foundational chemicals like aminobenzoic acid and its derivatives. These compounds are vital precursors for a wide array of products, including pharmaceuticals, dyes, and food additives.[1][2] Traditional chemical synthesis methods often rely on petroleum-based precursors and involve harsh reaction conditions, leading to environmental concerns.[1][2] This document provides a comprehensive overview of the emerging field of green bioproduction of aminobenzoic acids, focusing on metabolic engineering strategies, novel enzymatic pathways, and optimized fermentation protocols.

Introduction to Biosynthetic Pathways

The microbial synthesis of aminobenzoic acids, including ortho-aminobenzoic acid (OABA), meta-aminobenzoic acid (MABA), and para-aminobenzoic acid (PABA), primarily leverages the shikimate pathway.[1] This central metabolic route, present in many microorganisms and plants, converts simple carbon sources like glucose into chorismate, a key precursor for aromatic compounds.[1][3]

-

Para-aminobenzoic acid (PABA) and Ortho-aminobenzoic acid (OABA): Both PABA and OABA are synthesized from chorismate. The biosynthesis of PABA from chorismate involves two key enzymatic steps catalyzed by aminodeoxychorismate synthase (PabA and PabB subunits) and aminodeoxychorismate lyase (PabC).[3][4][5]

-

Meta-aminobenzoic acid (MABA): The biosynthesis of MABA branches off earlier from the shikimate pathway, with 3-dehydroshikimate (DHS) being converted to MABA by MABA synthase.[1]

Recent advancements have focused on engineering microbial hosts like Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis to overproduce these aminobenzoic acids by manipulating their native metabolic pathways.[1][3][6][7]

Data Presentation: Comparative Production Titers

Metabolic engineering efforts have led to significant improvements in the production of aminobenzoic acids and their derivatives. The following tables summarize key quantitative data from various studies, providing a comparative overview of different microbial platforms and engineering strategies.

Table 1: Production of para-Aminobenzoic Acid (PABA) in Engineered Microorganisms

| Microorganism | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (% C-mol/C-mol) | Reference |

| Escherichia coli | Overexpression of aroFfbr, pabA, pabB, and pabC | Glucose | 4.8 | 21.0 | [4][5] |

| Escherichia coli | Combinatorial regulation of pabA, pabB, and pabC expression | Glucose | 6.4 | Not Reported | [8] |

| Corynebacterium glutamicum | Overexpression of feedback-resistant aroGS180F, pabAB, and pabC | Glucose | 6.2 | Not Reported | [3] |

| Corynebacterium glutamicum | Overexpression of pabAB from Corynebacterium callunae and pabC from Xenorhabdus bovienii | Glucose | 43 | Not Reported | [5] |

| Bacillus subtilis | Overexpression of pabAB and pabC, knockout of aroH | Amino Sugar | 3.22 | 12.4 | [6][7] |

Table 2: Production of other Aminobenzoic Acid Derivatives

| Product | Microorganism | Engineering Strategy | Carbon Source | Titer (g/L) | Reference |

| N-Methylanthranilate (MANT) | Escherichia coli | Overexpression of AAMT1, two-phase extraction | Glucose | 4.47 | [1] |

| N-Methylanthranilate (MANT) | Corynebacterium glutamicum | Overexpression of AAMT1, two-phase extraction | Glucose | 5.74 | [1] |

| ortho-Aminobenzoic Acid (OABA) | Escherichia coli | Fed-batch fermentation | Glucose | 14 | [1] |

| ortho-Aminobenzoic Acid (OABA) | Corynebacterium glutamicum | CGXII medium | Glucose and Xylose | 5.9 | [1] |

| 3-Aminobenzoic Acid (3-ABA) | Escherichia coli (Co-culture) | Modularized biosynthetic pathway | Glucose | 0.048 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the green bioproduction of aminobenzoic acids.

Protocol for Construction of PABA-Producing E. coli Strain

Objective: To genetically engineer E. coli for the overproduction of PABA through the overexpression of key biosynthetic genes.

Materials:

-

E. coli host strain (e.g., DH5α for cloning, BL21(DE3) for expression)

-

Plasmids for gene expression (e.g., pET series)

-

Genes: aroFfbr (feedback-resistant DAHP synthase), pabA, pabB, pabC (codon-optimized for E. coli if necessary)

-

Restriction enzymes, T4 DNA ligase, DNA polymerase

-

LB medium, SOC medium

-

Antibiotics (e.g., ampicillin, kanamycin)

-

IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

-

Gene Amplification: Amplify the coding sequences of aroFfbr, pabA, pabB, and pabC from the source organism's genomic DNA or synthetic constructs using PCR with primers containing appropriate restriction sites.

-

Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

-

Ligation: Ligate the amplified gene fragments into the digested vector using T4 DNA ligase.

-

Transformation: Transform the ligation mixture into competent E. coli DH5α cells and select for positive clones on LB agar plates containing the appropriate antibiotic.

-

Verification: Verify the correct insertion of the genes by colony PCR, restriction digestion, and Sanger sequencing.

-

Expression Host Transformation: Transform the verified plasmids into the expression host E. coli BL21(DE3).

-

Protein Expression Test: a. Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C. b. Inoculate 1 mL of the overnight culture into 100 mL of fresh LB medium and grow to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate for 4-16 hours at a lower temperature (e.g., 18-30°C). d. Harvest the cells and analyze protein expression by SDS-PAGE.

Protocol for Fed-Batch Fermentation of PABA

Objective: To optimize the production of PABA in a controlled bioreactor environment using a fed-batch strategy.

Materials:

-

Engineered PABA-producing microbial strain

-

Bioreactor (e.g., 5 L capacity) with controls for pH, temperature, and dissolved oxygen (DO)

-

Defined fermentation medium (e.g., M9 minimal medium) supplemented with glucose, nitrogen source, salts, and trace elements.

-

Feeding solution (concentrated glucose and nutrient solution)

-

Antifoaming agent

-

Base (e.g., NH4OH) for pH control

Procedure:

-

Inoculum Preparation: Prepare a seed culture by inoculating a single colony of the engineered strain into a flask containing the fermentation medium and grow overnight.

-

Bioreactor Setup: Sterilize the bioreactor containing the initial batch medium. Calibrate pH and DO probes.

-

Inoculation: Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

-

Batch Phase: Maintain the temperature at 37°C and pH at 7.0 (controlled by automatic addition of base). Maintain DO above 20% by adjusting the agitation and aeration rates. Grow the culture until the initial glucose is depleted, indicated by a sharp increase in DO.

-

Fed-Batch Phase: a. Start the feeding of the concentrated glucose solution at a pre-determined rate to maintain a low glucose concentration in the bioreactor. b. If inducing gene expression, add the inducer (e.g., IPTG) at the beginning of the fed-batch phase. c. Monitor cell growth (OD600) and PABA concentration periodically.

-

Sampling and Analysis: a. Withdraw samples at regular intervals. b. Centrifuge the samples to separate the supernatant and cell pellet. c. Analyze the PABA concentration in the supernatant using High-Performance Liquid Chromatography (HPLC). d. Measure the dry cell weight to determine biomass.

-

Harvest: Stop the fermentation when PABA production ceases or declines.

Visualizations: Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key metabolic pathways and experimental workflows involved in the green bioproduction of aminobenzoic acid.

Caption: Biosynthetic pathways for aminobenzoic acids from glucose.

Caption: Workflow for metabolic engineering of a production strain.

Future Directions and Conclusion

The green bioproduction of aminobenzoic acid and its derivatives is a rapidly advancing field. Future research will likely focus on several key areas to bridge the gap between laboratory-scale production and industrial application.[1] These include the discovery and engineering of novel, more efficient enzymes, the development of robust microbial chassis with higher tolerance to product toxicity, and the optimization of fermentation processes using systems biology and synthetic biology tools.[1] The modular engineering of metabolic pathways and the use of co-culture systems also represent promising strategies to enhance production efficiency.[3][9] Continued innovation in these areas will be crucial for establishing commercially viable and sustainable bioprocesses for these important chemical building blocks.

References

- 1. mdpi.com [mdpi.com]

- 2. A New Direction for the Green, Environmentally Friendly and Sustainable Bioproduction of Aminobenzoic Acid and Its Derivatives [ideas.repec.org]

- 3. journals.asm.org [journals.asm.org]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Metabolic engineering of Bacillus subtilis for production of para-aminobenzoic acid - unexpected importance of carbon source is an advantage for space application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [Improving the production of 4-aminobenzoic in engineered Escherichia coli by combinatorial regulation] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Co-culture engineering for microbial biosynthesis of 3-amino-benzoic acid in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Navigating the Safe Disposal of Methyl 3-acetyl-4-aminobenzoate: A Procedural Guide

Immediate Safety and Hazard Profile

Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with Methyl 3-acetyl-4-aminobenzoate. While a detailed hazard profile is not available, related aromatic amines are often classified as irritants to the skin and eyes and may be harmful if inhaled or ingested. Therefore, stringent adherence to safety protocols is essential.

Key Handling Precautions:

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

-

Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid Contact: Prevent direct contact with the skin and eyes.[1]

-

Dust Prevention: Avoid the formation of dust and aerosols during handling.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to mitigate risks and ensure regulatory compliance.

-

Waste Identification and Segregation:

-

All disposable materials contaminated with this compound, including unused product, reaction byproducts, and contaminated labware (e.g., filter paper, pipette tips), should be considered hazardous waste.

-

Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.

-

-

Containerization:

-

Collect all solid waste in a clearly labeled, sealable, and chemically resistant container. The label should include the full chemical name: "this compound" and the appropriate hazard symbols.

-

For liquid waste containing this compound, use a labeled, leak-proof, and chemically compatible container.

-

-

Storage:

-

Disposal Request:

-

Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

-

Provide them with a complete and accurate description of the waste contents.

-

-

Decontamination:

-

Thoroughly decontaminate all non-disposable equipment and work surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure as recommended by your laboratory's standard operating procedures.

-

Data Presentation

Due to the limited availability of a specific Safety Data Sheet, a comprehensive table of quantitative disposal data is not possible. However, the following table summarizes the available physical and chemical properties that can inform safe handling and disposal.

| Property | Value |

| Molecular Formula | C10H11NO3 |

| Boiling Point | 372.3±27.0 °C (Predicted)[1] |

| Flash Point | 201.631ºC[1] |

| Density | 1.198±0.06 g/cm3 (Predicted)[1] |

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Logical flow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Methyl 3-acetyl-4-aminobenzoate

Essential Safety and Handling Guide for Methyl 3-acetyl-4-aminobenzoate

This guide provides essential safety protocols, operational plans, and disposal instructions for researchers, scientists, and drug development professionals handling this compound.

Hazard Summary

Based on its analogs, this compound is anticipated to be a hazardous substance. The primary concerns include irritation to the skin, eyes, and respiratory system. Some related compounds are also classified as harmful if swallowed or in contact with skin.[1]

| Hazard Classification | Anticipated Hazard | Primary Precaution |

| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid ingestion, direct skin contact, and inhalation of dust. Handle in a chemical fume hood.[1][2] |

| Skin Corrosion/Irritation | Causes skin irritation.[1][3] | Wear appropriate protective gloves and clothing.[2][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][3] | Wear chemical safety goggles or a face shield.[2] |

| Specific Target Organ Toxicity | May cause respiratory irritation.[1][3] | Use only in a well-ventilated area or under a chemical fume hood.[2][3] |

Personal Protective Equipment (PPE)

To ensure personal safety, the following PPE is mandatory when handling this compound. Always inspect PPE before use and handle in accordance with good industrial hygiene and safety practices.

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

-

Skin Protection:

-

Respiratory Protection: If dust is generated and exposure limits may be exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[4]

Operational and Disposal Plans

Safe Handling Procedures

Proper handling techniques are crucial to minimize exposure and ensure a safe laboratory environment.

-

Ventilation: Always work in a well-ventilated area.[3] Use only under a chemical fume hood.[1]

-

Avoiding Contamination: Do not get the substance in eyes, on skin, or on clothing.[6] Avoid breathing dust and minimize dust generation and accumulation.[1]

-

Hygiene Practices: Wash hands thoroughly after handling.[6] Wash contaminated clothing before reuse.[3] Do not eat, drink, or smoke when using this product.[4]

-

Ignition Sources: Keep the product and any empty containers away from heat and sources of ignition.[6]

Storage Plan

Correct storage is essential for maintaining chemical integrity and preventing accidents.

-

Container: Keep containers tightly closed.[3]

-

Environment: Store in a cool, dry, and well-ventilated place.[1][3]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[6]

Accidental Release and Spill Response Plan

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

-

Ensure Adequate Ventilation: Ventilate the area of the spill.[3]

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.

-

Wear Appropriate PPE: Use personal protective equipment as required, including respiratory protection, gloves, and eye protection.[3]

-

Containment and Cleanup:

-

Final Disposal: Keep the collected waste in suitable, closed containers for disposal at an approved waste disposal plant.[3]

Caption: Chemical Spill Response Workflow.

Disposal Plan

Chemical waste must be managed to ensure safety and environmental protection.

-

Waste Classification: This substance should be treated as hazardous waste.[3]

-

Disposal Procedure: Dispose of the contents and the container at an approved waste disposal plant.[3] Do not dispose of the chemical down the drain or in regular trash.[2]

-

Contaminated Packaging: Empty containers that held the product should be treated as hazardous waste.[2][3]

-

Regulations: Disposal must be in accordance with local, regional, and national regulations.[3][7]

References

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.